Valeryl-L-carnitineChloride
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Overview
Description
Valeryl-L-carnitine chloride is a short-chain acylcarnitine and a derivative of L-carnitine. It is known for its role in the transport of fatty acids into the mitochondria for β-oxidation, which is crucial for energy production in cells. This compound is particularly significant in metabolic studies and has applications in various fields including biochemistry and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valeryl-L-carnitine chloride can be synthesized through the esterification of L-carnitine with valeryl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: L-carnitine and valeryl chloride.
Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Procedure: L-carnitine is dissolved in the solvent, and valeryl chloride is added dropwise with stirring. Pyridine is added to neutralize the hydrochloric acid formed.
Purification: The product is purified by recrystallization or chromatography
Industrial Production Methods: Industrial production of valeryl-L-carnitine chloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants.
Continuous Stirring: Ensures uniform reaction conditions.
Purification: Industrial purification methods such as distillation and large-scale chromatography are employed to obtain high-purity products
Chemical Reactions Analysis
Types of Reactions: Valeryl-L-carnitine chloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted carnitine derivatives
Scientific Research Applications
Valeryl-L-carnitine chloride has a wide range of applications in scientific research:
Biochemistry: Used to study fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential in treating metabolic disorders and enhancing energy production.
Pharmacology: Used as a standard in mass spectrometry for the quantification of carnitine derivatives.
Radiation Biology: Studied for its role in mitigating radiation-induced damage in biological systems .
Mechanism of Action
Valeryl-L-carnitine chloride facilitates the transport of fatty acids into the mitochondria by forming acyl-carnitine intermediates. This process is essential for the β-oxidation of fatty acids, leading to the production of acetyl-CoA, which enters the citric acid cycle to generate ATP. The compound interacts with carnitine acyltransferase enzymes, which are crucial for its function .
Comparison with Similar Compounds
Acetyl-L-carnitine: Another acylcarnitine with a shorter acyl chain.
Propionyl-L-carnitine: Contains a three-carbon acyl group.
Butyryl-L-carnitine: Contains a four-carbon acyl group
Comparison:
Chain Length: Valeryl-L-carnitine chloride has a five-carbon acyl chain, making it longer than acetyl and propionyl derivatives but shorter than longer-chain acylcarnitines.
Functionality: While all these compounds facilitate fatty acid transport, the length of the acyl chain can influence their specific roles and efficiency in metabolic processes.
Applications: Valeryl-L-carnitine chloride is particularly useful in studies involving medium-chain fatty acid metabolism, whereas acetyl-L-carnitine is often used for its neuroprotective properties
Properties
IUPAC Name |
[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFPVMRTHIMPLJ-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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